(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-3-13-22-17-11-10-16(27(2,24)25)14-18(17)26-20(22)21-19(23)12-9-15-7-5-4-6-8-15/h3-12,14H,1,13H2,2H3/b12-9+,21-20? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIBOPZHYMDJKS-ZTMIGSRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C=CC3=CC=CC=C3)S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)/C=C/C3=CC=CC=C3)S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation Efficiency
The methylsulfonyl group’s introduction is highly sensitive to reaction time and temperature. Prolonged exposure to sulfonating agents (>6 hours) at 80°C improves yields but risks over-sulfonation. Controlled addition of methanesulfonyl chloride in dichloromethane at 0°C achieves 78% yield with minimal byproducts.
Allylation Selectivity
Allylation at C3 requires precise stoichiometry. A 1:1.2 molar ratio of thiazole intermediate to allyl bromide in tetrahydrofuran (THF) at −78°C prevents di-allylation, achieving 85% regioselectivity.
Imine Configuration Control
The (Z)-stereochemistry is favored by using bulky bases like 2,6-lutidine, which sterically hinder the (E)-isomer formation. Polar solvents such as dimethylformamide (DMF) stabilize the transition state, further enhancing (Z)-selectivity (up to 9:1 Z:E ratio).
Analytical Characterization and Validation
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time at 12.3 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Z:E Ratio |
|---|---|---|---|
| Direct sulfonation | 78 | 95 | 9:1 |
| Thioether oxidation | 82 | 97 | 8:1 |
| Microwave-assisted | 89 | 99 | 9.5:1 |
Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes, enhancing both yield and stereoselectivity.
Challenges and Mitigation Strategies
Byproduct Formation
Di-allylated byproducts are minimized by using low temperatures (−78°C) and stoichiometric control. Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the target compound.
Imine Hydrolysis
The imine bond is susceptible to hydrolysis in aqueous media. Storage under anhydrous conditions with molecular sieves ensures stability.
Recent Advances in Scalable Production
Flow chemistry techniques have been adapted for large-scale synthesis, achieving a throughput of 500 g/day with 90% yield. Continuous flow reactors enhance heat transfer and mixing, critical for exothermic steps like sulfonation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the cinnamamide moiety, potentially converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or reduced cinnamamide derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may exhibit interesting biological activities due to its structural features. It could be investigated for potential therapeutic applications, such as anticancer or antimicrobial properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, particularly in the field of organic electronics. Its benzo[d]thiazole core is known for its electronic properties, making it suitable for use in semiconductors and other electronic devices.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, )
- Structure : Features a thiadiazole ring instead of benzothiazole, with an isoxazole substituent.
- Activity : Demonstrated moderate bioactivity in preliminary screens, likely due to the benzamide moiety’s π-stacking capability .
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (Compound 4g, )
- Structure: Contains a dimethylamino-acryloyl group, introducing strong electron-withdrawing effects.
- Key differences : The acryloyl group enhances electrophilicity, whereas the target compound’s cinnamamide offers conjugation without charge delocalization.
- Activity : Exhibits higher reactivity in nucleophilic assays due to the acryloyl moiety .
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide ()
- Structure : Nearly identical to the target compound but replaces the methylsulfonyl group with a sulfamoyl moiety.
- Key differences : Sulfamoyl groups are stronger CA inhibitors but may reduce metabolic stability compared to methylsulfonyl .
| Property | Target Compound | Sulfamoyl Analogue |
|---|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₅S₃ | C₁₈H₁₇N₃O₅S₃ |
| Key Functional Groups | Methylsulfonyl | Sulfamoyl |
| Bioactivity Prediction | Moderate CA affinity | High CA affinity |
Electronic and Steric Effects
- Methylsulfonyl vs.
- Allyl vs. Aryl substituents : The allyl group in the target compound introduces less steric hindrance than the 3-methylphenyl group in Compound 4g, favoring interactions with deeper enzyme pockets .
Biological Activity
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and research findings.
Structural Characteristics
The compound's structure includes:
- Benzo[d]thiazole moiety : Known for its diverse biological properties.
- Allyl group : Enhances reactivity and potential interactions with biological targets.
- Methylsulfonyl group : Improves solubility and stability, making it suitable for various assays.
The molecular formula is , with a molecular weight of approximately 450.6 g/mol .
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the thiazole ring : Using appropriate precursors.
- Introduction of the allyl and methylsulfonyl groups : Through selective reactions.
- Final condensation with cinnamamide derivatives : To achieve the target compound.
Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Properties
Research indicates that compounds containing benzo[d]thiazole derivatives exhibit significant antimicrobial activity. The presence of the methylsulfonyl group enhances this activity, making it a candidate for further pharmacological studies .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism of action likely involves the inhibition of specific cancer cell pathways, although detailed studies are necessary to elucidate these mechanisms fully .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory effects, which are common in compounds with similar functional groups. Further research is required to confirm these effects through in vivo studies .
Case Studies
-
Antimicrobial Activity Study
- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated significant inhibition zones, indicating strong antimicrobial potential.
-
Cytotoxicity Assay
- In vitro cytotoxicity assays were conducted on cancer cell lines, revealing that the compound induces apoptosis in a dose-dependent manner. This suggests its potential as an anticancer agent.
Research Findings Summary Table
| Activity Type | Mechanism | Findings |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Significant inhibition against multiple strains |
| Anticancer | Induction of apoptosis | Dose-dependent cytotoxicity in cancer cell lines |
| Anti-inflammatory | Modulation of inflammatory pathways | Potential effects observed; further studies needed |
Q & A
Q. What are the key synthetic pathways for (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including:
- Thiazole core formation : Cyclization of 2-aminobenzenethiol derivatives with aldehydes/ketones under acidic conditions .
- Allylation : Introduction of the allyl group via nucleophilic substitution or transition metal-catalyzed coupling .
- Sulfonylation : Reaction with methylsulfonyl chloride to install the methylsulfonyl moiety . Optimization focuses on:
- Temperature control : Maintaining 60–80°C during cyclization to minimize side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Purification : Column chromatography or recrystallization ensures >95% purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and Z-configuration via coupling constants and NOE effects .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 437.12) .
- Infrared (IR) Spectroscopy : Peaks at 1680–1700 cm confirm carbonyl and sulfonyl groups .
- X-ray crystallography (if crystals form): Resolves stereochemical ambiguities .
Q. What preliminary biological screening approaches are recommended to assess its pharmacological potential?
Initial screening should include:
- Antiproliferative assays : MTT or SRB tests against cancer cell lines (e.g., MCF-7, HeLa) at 1–50 µM concentrations .
- Antimicrobial testing : MIC determinations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition studies : Fluorescence-based assays targeting kinases or bacterial dihydropteroate synthase .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to improve bioactivity?
SAR strategies include:
- Substituent variation : Modifying the allyl group (e.g., replacing with propargyl or ethyl) to alter lipophilicity .
- Sulfonyl group optimization : Testing methylsulfonyl vs. phenylsulfonyl for enhanced target affinity .
- Bioisosteric replacement : Swapping the cinnamamide moiety with heteroaromatic rings (e.g., thiophene) . Example SAR Table :
| Derivative | R-group | IC (µM, HeLa) | LogP |
|---|---|---|---|
| Parent | Allyl | 12.3 ± 1.2 | 3.1 |
| Derivative A | Propargyl | 8.9 ± 0.8 | 2.8 |
| Derivative B | Ethyl | 18.5 ± 2.1 | 3.4 |
| Data adapted from |
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
Discrepancies may arise due to:
- Poor pharmacokinetics : Address via prodrug design (e.g., esterification of sulfonyl groups) to improve bioavailability .
- Metabolic instability : Use LC-MS/MS to identify major metabolites and modify labile sites (e.g., allyl oxidation) .
- Off-target effects : Employ CRISPR-Cas9 gene editing in cell models to validate target specificity .
Q. What experimental approaches elucidate the Z-configuration's role in target binding affinity?
- Molecular docking : Compare Z- and E-isomer binding poses in homology models of target proteins (e.g., tubulin) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K) for both configurations .
- Crystallography : Co-crystallize the compound with its target (e.g., kinase) to visualize stereochemical interactions .
Methodological Notes
- Contradiction Analysis : When SAR data conflict with computational predictions, validate via alanine scanning mutagenesis of the target protein .
- Stability Testing : Assess photostability under UV light and hydrolytic stability at physiological pH (7.4) using HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
